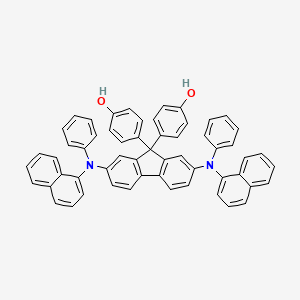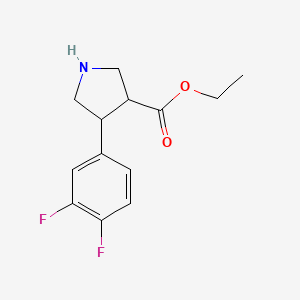
3-ethenyl-1-methyl-Pyridiniumiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethenyl-1-methyl-Pyridiniumiodide typically involves the reaction of 3-vinylpyridine with methyl iodide. The reaction is carried out in an organic solvent such as acetone or acetonitrile at elevated temperatures. The general reaction scheme is as follows:
3-vinylpyridine+methyl iodide→this compound
The reaction conditions, such as temperature and solvent choice, can significantly affect the yield and purity of the product. Typically, the reaction is conducted at temperatures around 70°C for about an hour .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Ethenyl-1-methyl-Pyridiniumiodide undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles to form different pyridinium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like chloride, bromide, or other halides can be used to replace the iodide ion.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated pyridinium derivatives.
Substitution: Formation of different pyridinium salts depending on the nucleophile used.
Scientific Research Applications
3-Ethenyl-1-methyl-Pyridiniumiodide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 3-ethenyl-1-methyl-Pyridiniumiodide involves its interaction with various molecular targets. The compound can interact with nucleophilic sites on proteins and nucleic acids, leading to modifications that affect their function. The vinyl group allows for potential covalent bonding with biological molecules, which can result in changes to cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-methylpyridinium iodide: Similar structure but with an ethyl group instead of a vinyl group.
3-Methyl-1-vinylpyridinium chloride: Similar structure but with a chloride ion instead of an iodide ion.
Uniqueness
3-Ethenyl-1-methyl-Pyridiniumiodide is unique due to the presence of both a vinyl group and a methyl group on the pyridinium ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H10IN |
|---|---|
Molecular Weight |
247.08 g/mol |
IUPAC Name |
3-ethenyl-1-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C8H10N.HI/c1-3-8-5-4-6-9(2)7-8;/h3-7H,1H2,2H3;1H/q+1;/p-1 |
InChI Key |
DKKLSQQCOKCNMQ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C=C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![17-[5-(1,2-Dihydroxy-2-methylpropyl)-2-hydroxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12301582.png)



![9H-fluoren-9-ylmethyl N-[5-[(2-amino-3-phenylpropanoyl)amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate](/img/structure/B12301595.png)
![Methyl 2-[10-(4-methoxycarbonylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate](/img/structure/B12301598.png)
![7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12301602.png)
![7-iodo-8-methoxy-1-(1-pyridin-2-ylethyl)-3H-imidazo[4,5-c]quinolin-2-one](/img/structure/B12301607.png)

![5-Hydroxy-3-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12301632.png)
![[5-[4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12301637.png)

![2,4,6-Triiodo-N-methyl-3,5-bis[(2,3,4,5,6-pentahydroxyhexanoyl)amino]benzamide](/img/structure/B12301650.png)
